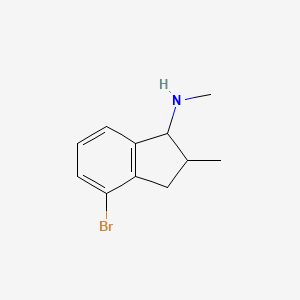

4-Bromo-N,2-dimethyl-2,3-dihydro-1H-inden-1-amine

Description

4-Bromo-N,2-dimethyl-2,3-dihydro-1H-inden-1-amine (molecular formula: C₁₁H₁₄BrN) is a brominated indane derivative featuring a secondary amine group at the 1-position, a bromine substituent at the 4-position, and methyl groups at the N and 2-positions. Its structure is characterized by a partially saturated indenyl ring system, which confers rigidity and influences its physicochemical properties, such as lipophilicity and solubility. This compound is of interest in medicinal chemistry due to its structural similarity to monoamine oxidase (MAO) inhibitors and opioid receptor agonists .

Properties

IUPAC Name |

4-bromo-N,2-dimethyl-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN/c1-7-6-9-8(11(7)13-2)4-3-5-10(9)12/h3-5,7,11,13H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKGXHRVZKLFNSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C1NC)C=CC=C2Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N,2-dimethyl-2,3-dihydro-1H-inden-1-amine typically involves the bromination of 2-methyl-1-indanone followed by amination. One common method involves the reaction of 2-methyl-1-indanone with bromine in the presence of a suitable solvent to yield 4-bromo-2-methyl-1-indanone. This intermediate is then subjected to reductive amination using an amine source, such as methylamine, under reducing conditions to produce the final compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N,2-dimethyl-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids. Reduction reactions can convert it to more saturated derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like sodium azide or thiourea in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases.

Major Products

Substitution: Formation of substituted indene derivatives.

Oxidation: Formation of indanone or indanone derivatives.

Reduction: Formation of more saturated indene derivatives.

Coupling: Formation of biaryl compounds.

Scientific Research Applications

Scientific Research Applications of 4-Bromo-N,2-dimethyl-2,3-dihydro-1H-inden-1-amine

This compound is an organic compound belonging to the indene derivatives class. It features a bromine atom at the 4th position, a dimethyl group at the 2nd position, and an amine group at the 1st position on the indene ring system. This compound has garnered interest in scientific research due to its unique structure.

Applications

This compound has several applications in scientific research:

- Medicinal Chemistry: It serves as a building block in synthesizing pharmaceutical compounds with potential therapeutic effects.

- Materials Science: The compound is explored for developing organic semiconductors and other advanced materials.

- Biological Studies: It is used as a probe in biological assays to study enzyme interactions and receptor binding.

- Chemical Synthesis: It is utilized as an intermediate in synthesizing more complex organic molecules.

Chemical Reactions

This compound undergoes various chemical reactions:

- Substitution Reactions: The bromine atom can be substituted with nucleophiles like amines or thiols under appropriate conditions.

- Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, while reduction reactions can convert it to more saturated derivatives.

- Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Reagents and Conditions

- Substitution Reactions: Nucleophiles like sodium azide or thiourea in polar solvents.

- Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

- Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

- Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases.

Major Products

- Substitution: Formation of substituted indene derivatives.

- Oxidation: Formation of indanone or indanone derivatives.

- Reduction: Formation of more saturated indene derivatives.

- Coupling: Formation of biaryl compounds.

The biological activity of this compound is attributed to its interactions with various biological targets:

- Enzyme Interactions: The compound may modulate enzyme activity through binding to active or allosteric sites, influencing metabolic pathways.

- Receptor Binding: It can interact with neurotransmitter receptors, potentially affecting neurotransmission and signaling pathways.

Mechanism of Action

The mechanism of action of 4-Bromo-N,2-dimethyl-2,3-dihydro-1H-inden-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing biochemical pathways. In materials science, its electronic properties contribute to its function as a semiconductor or dopant .

Comparison with Similar Compounds

Key Structural Features :

- Bromine at position 4 enhances electron-withdrawing effects and steric bulk.

- N-methyl and 2-methyl groups increase lipophilicity and metabolic stability.

Comparison with Structurally Similar Compounds

5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine Hydrochloride

- Molecular Formula : C₁₀H₁₃BrN·HCl

- Key Differences :

- Ring System : Contains a tetralin (tetrahydronaphthalene) scaffold instead of indane, introducing an additional methylene group.

- Bromine Position : Bromine at position 5 instead of 4, altering steric and electronic effects.

- Salt Form : Hydrochloride salt improves aqueous solubility compared to the free base form of the target compound .

- Biological Relevance : The tetralin system may enhance binding to serotonin or dopamine transporters due to increased conformational flexibility.

(R)-5-Bromo-2,2-dimethyl-2,3-dihydro-1H-inden-1-amine

- Molecular Formula : C₁₁H₁₄BrN

- Key Differences :

- Applications: Potential use in asymmetric synthesis or as a chiral building block for CNS-targeted drugs.

(S)-5-Bromo-4-methyl-2,3-dihydro-1H-inden-1-amine Hydrochloride

RSGL [(1R)-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine]

- Molecular Formula : C₁₂H₁₃N

- Key Differences :

Table 1: Comparative Analysis

| Compound | Molecular Formula | Bromine Position | Substituents | Salt Form | Key Applications |

|---|---|---|---|---|---|

| Target Compound | C₁₁H₁₄BrN | 4 | N-Me, 2-Me | Free base | MAO inhibition, opioid agonists |

| 5-Bromo-tetralin-1-amine HCl | C₁₀H₁₃BrN·HCl | 5 | None | Hydrochloride | Serotonin/dopamine modulation |

| (R)-5-Bromo-2,2-dimethyl-inden-1-amine | C₁₁H₁₄BrN | 5 | 2,2-diMe | Free base | Chiral intermediates |

| (S)-5-Bromo-4-methyl-inden-1-amine HCl | C₁₀H₁₁BrN·HCl | 5 | 4-Me | Hydrochloride | Solubility-enhanced analogs |

| RSGL | C₁₂H₁₃N | None | Propargyl | Methanesulfonate | MAO-B inhibition |

Key Observations :

- Bromine Position : Affects electronic distribution and steric interactions. Position 4 (target compound) may favor interactions with hydrophobic enzyme pockets.

- Salt Forms : Hydrochloride salts (e.g., ) improve solubility but may reduce blood-brain barrier penetration compared to free bases.

- Substituent Effects : Methyl groups enhance metabolic stability, while propargyl groups (RSGL) enable covalent binding to enzymes .

Biological Activity

4-Bromo-N,2-dimethyl-2,3-dihydro-1H-inden-1-amine is an organic compound classified as an indene derivative. Its unique structure, characterized by a bromine atom at the 4th position and a dimethyl group at the 2nd position of the indene ring, has garnered attention in medicinal chemistry and materials science. This article explores its biological activity, synthesis, mechanisms of action, and potential applications backed by research findings.

The synthesis of this compound typically involves:

- Bromination of 2-methyl-1-indanone :

- Reaction with bromine in a suitable solvent to form 4-bromo-2-methyl-1-indanone.

- Reductive Amination :

- The intermediate undergoes reductive amination with methylamine under reducing conditions to yield the final compound.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Enzyme Interactions : The compound may modulate enzyme activity through binding to active sites or allosteric sites, influencing metabolic pathways.

- Receptor Binding : It can interact with neurotransmitter receptors, potentially affecting neurotransmission and signaling pathways.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Table 1: Summary of Biological Activities

Case Studies

Several studies have investigated the effects of this compound on various biological systems:

- Antidepressant Effects :

- Antitumor Activity :

- Neuroprotective Effects :

Applications in Research

The compound serves as a valuable tool in various scientific fields:

- Medicinal Chemistry : Used as a building block for synthesizing novel pharmaceuticals.

- Materials Science : Explored for its properties in developing organic semiconductors.

- Biological Assays : Acts as a probe for studying enzyme interactions and receptor binding dynamics.

Q & A

Basic: What synthetic routes are available for 4-Bromo-N,2-dimethyl-2,3-dihydro-1H-inden-1-amine, and what are the key optimization parameters?

Methodological Answer:

The synthesis typically involves brominated indenone precursors (e.g., 4-bromo-2,3-dihydro-1H-inden-1-one) as starting materials. A two-step approach may include:

Alkylation/Amination: Reacting the ketone with methylamine derivatives under reductive conditions (e.g., NaBH₃CN or catalytic hydrogenation).

Purification: Column chromatography (using gradients like pentane:ethyl acetate) or recrystallization to isolate the product .

Critical Parameters:

- Catalyst Selection: Palladium or copper catalysts for cross-coupling steps (if applicable) .

- Solvent Polarity: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in brominated intermediates .

- Reaction Time/Temperature: Controlled heating (50–80°C) avoids decomposition of thermally sensitive intermediates .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Assign peaks for the indene backbone (e.g., dihydro protons at δ 2.5–3.5 ppm) and bromine-induced deshielding .

- HRMS (High-Resolution Mass Spectrometry): Confirms molecular weight (e.g., [M+H]+ expected for C₁₁H₁₃BrN₂) with <5 ppm error .

- X-ray Crystallography: Resolves stereochemistry of the indene ring and substituent positions, as demonstrated for similar brominated indanes .

- Melting Point Analysis: Consistency with literature (e.g., 51–54°C for structurally related compounds) validates purity .

Advanced: How can researchers optimize synthetic yields in multi-step reactions?

Methodological Answer:

- DoE (Design of Experiments): Systematically vary parameters (e.g., temperature, stoichiometry) to identify yield-limiting steps. For example, reports an 83% yield using optimized methylallyl esterification, while achieved only 33% in a similar reaction .

- Catalyst Screening: Test transition-metal catalysts (e.g., Pd(PPh₃)₄) for Buchwald-Hartwig amination to improve N-methylation efficiency .

- In Situ Monitoring: Use TLC or HPLC to track intermediate formation and adjust reaction times dynamically .

Advanced: What challenges arise in studying the stereochemistry of this compound, and how are they addressed?

Methodological Answer:

- Chiral Centers: The indene ring’s fused bicyclic structure may introduce axial chirality. Use chiral HPLC (e.g., Chiralpak® columns) or enantioselective synthesis with chiral auxiliaries .

- X-ray Diffraction: Single-crystal analysis resolves absolute configuration, as seen in studies of brominated indanones .

- Dynamic NMR: Detects conformational exchange in the dihydro ring (e.g., chair vs. boat transitions) at variable temperatures .

Advanced: How does bromine substitution influence reactivity in cross-coupling reactions?

Methodological Answer:

- Suzuki-Miyaura Coupling: The bromine at the 4-position activates the indene ring for aryl-aryl bond formation, but steric hindrance from N,2-dimethyl groups may reduce efficiency. Use bulky phosphine ligands (e.g., SPhos) to enhance turnover .

- SNAr (Nucleophilic Aromatic Substitution): Electron-withdrawing bromine facilitates substitution at the 1-amine position under basic conditions (e.g., K₂CO₃ in DMSO) .

Basic: What pharmacological properties are associated with brominated indenamine derivatives?

Methodological Answer:

- Enzyme Inhibition: The bromine atom enhances binding to hydrophobic enzyme pockets (e.g., kinase or protease targets) .

- Anticancer Activity: Brominated indanes exhibit cytotoxicity via DNA intercalation or tubulin disruption, as seen in preclinical studies .

- Neuropharmacology: Structural analogs (e.g., dopamine derivatives) suggest potential CNS activity, though specific assays are needed .

Advanced: How should researchers address contradictions in reported synthetic yields?

Methodological Answer:

- Reproducibility Checks: Replicate procedures from conflicting studies (e.g., vs. 15) under identical conditions.

- Byproduct Analysis: Use LC-MS to identify side products (e.g., dehalogenation or dimerization) that reduce yields .

- Computational Modeling: DFT calculations predict energy barriers for key steps (e.g., amine methylation) to guide optimization .

Basic: What safety protocols are critical when handling brominated amines?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.